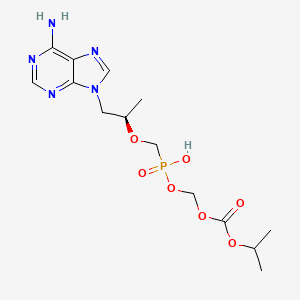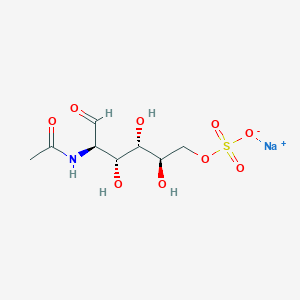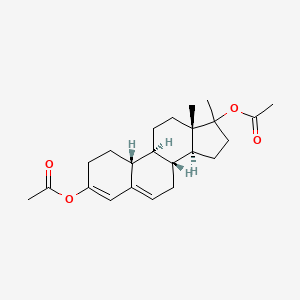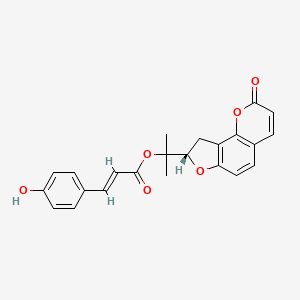
PANCREATIC POLYPEPTIDE (BOVINE)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pancreatic Polypeptide (Bovine) is a 36-amino acid peptide produced and secreted by PP cells (originally termed F cells) of the pancreas, primarily located in the Islets of Langerhans . It is part of a family of peptides that also includes Peptide YY and Neuropeptide Y . Pancreatic Polypeptide plays a crucial role in regulating pancreatic secretion activities, liver glycogen storage, and gastrointestinal secretion .
准备方法
Pancreatic Polypeptide was initially discovered as a contaminant in the purification of insulin and subsequently isolated and purified from chicken and bovine pancreas . The synthetic preparation of Pancreatic Polypeptide involves solid-phase peptide synthesis, where protected peptide segments are coupled using an active ester method . Industrial production methods typically involve the isolation and purification of the peptide from bovine pancreas, followed by crystallization to obtain a pure form .
化学反应分析
Pancreatic Polypeptide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pancreatic Polypeptide can lead to the formation of disulfide bonds, while reduction can break these bonds .
科学研究应用
Pancreatic Polypeptide has numerous scientific research applications. In chemistry, it is used as a model peptide for studying peptide synthesis and folding . In biology, it is studied for its role in regulating pancreatic secretion and gastrointestinal motility . In medicine, Pancreatic Polypeptide is investigated for its potential as a biomarker for pancreatic tumors and other endocrine disorders . Additionally, it is used in industry for the development of diagnostic assays and therapeutic agents .
作用机制
The primary action of Pancreatic Polypeptide on the exocrine pancreas is to inhibit secretion in vivo by acting on receptors in the brain, leading to inhibition of vagal output to the pancreas . This effect is mediated through the Vagus nerve, which is the major stimulator of Pancreatic Polypeptide secretion . The molecular targets and pathways involved include receptors in the brain that regulate pancreatic secretion and gastrointestinal motility .
相似化合物的比较
Pancreatic Polypeptide is part of a family of homologous peptides that includes Peptide YY and Neuropeptide Y . These peptides share about 50% homology with Pancreatic Polypeptide . Compared to other similar compounds, Pancreatic Polypeptide is unique in its ability to inhibit pancreatic secretion and regulate gastrointestinal motility . Other similar compounds include Peptide YY, which is involved in regulating appetite and energy balance, and Neuropeptide Y, which plays a role in stress response and cardiovascular function .
属性
CAS 编号 |
102082-88-2 |
|---|---|
分子式 |
C186H287N53O56S2 |
分子量 |
4225.72 |
同义词 |
PANCREATIC POLYPEPTIDE (BOVINE) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


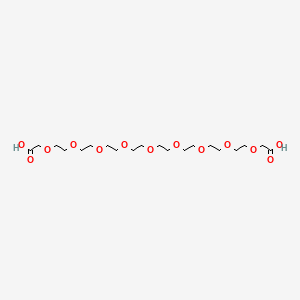


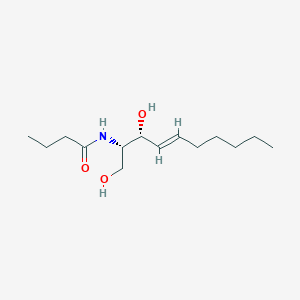
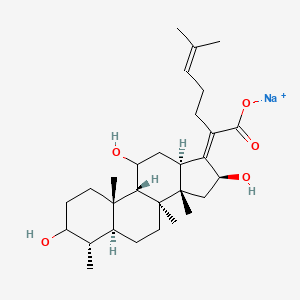


![2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1141146.png)
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)
